molecular formula C23H20N4O3 B2991321 (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide CAS No. 634888-20-3

(E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Katalognummer: B2991321
CAS-Nummer: 634888-20-3
Molekulargewicht: 400.438
InChI-Schlüssel: MADPNLBGWJISGK-ZVHZXABRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide (CAS: 634888-20-3) is a pyrazole-carbohydrazide derivative featuring a naphthalen-1-yl substituent on the pyrazole ring and a 3-ethoxy-4-hydroxybenzylidene moiety on the hydrazide group. Its molecular formula is C23H20N4O3, with a molecular weight of 400.4 g/mol . This compound is synthesized via condensation of 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide with 3-ethoxy-4-hydroxybenzaldehyde under acidic reflux conditions, analogous to methods reported for similar hydrazones .

Eigenschaften

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-2-30-22-12-15(10-11-21(22)28)14-24-27-23(29)20-13-19(25-26-20)18-9-5-7-16-6-3-4-8-17(16)18/h3-14,28H,2H2,1H3,(H,25,26)(H,27,29)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADPNLBGWJISGK-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC23H20N4O3
Molecular Weight400.43 g/mol
CAS Number634888-20-3
Density1.3 ± 0.1 g/cm³
LogP3.38

The biological activity of this compound is primarily attributed to its pyrazole structure, which is known for various pharmacological effects. Pyrazole derivatives have been reported to exhibit anti-inflammatory, analgesic, antipyretic, and anti-cancer properties. The specific mechanism of action for (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves modulation of enzymatic activities and interaction with various molecular targets, including:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Compounds with similar structures have shown significant inhibition of COX enzymes, leading to reduced inflammation and pain relief.
  • Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its antioxidant properties, helping to mitigate oxidative stress in cells.

Antimicrobial Activity

Recent studies have demonstrated that (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide exhibits notable antimicrobial activity against various bacterial strains. For example:

  • Minimum Inhibitory Concentration (MIC) values were reported in the range of 1.9–125 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like levofloxacin .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential using carrageenan-induced edema models. It demonstrated significant reduction in paw edema comparable to standard anti-inflammatory drugs such as indomethacin .

Anticancer Potential

Preliminary studies suggest that this pyrazole derivative may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The compound's effectiveness was tested on various cancer cell lines, showing promising results in reducing cell viability .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in treating inflammatory diseases and infections:

  • Study on Inflammatory Models : A study involving carrageenan-induced paw edema showed that derivatives similar to (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide exhibited anti-inflammatory effects comparable to ibuprofen .
  • Antimicrobial Efficacy : In vitro tests against Mycobacterium tuberculosis revealed that specific pyrazole derivatives had significant inhibitory effects, suggesting potential application in tuberculosis treatment .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Structural Features

Compound Name Benzylidene Substituents Pyrazole Substituents Key Structural Differences Reference ID
Target Compound 3-ethoxy-4-hydroxy Naphthalen-1-yl High lipophilicity due to naphthalene
(E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 4-methoxy 5-methyl Methoxy group reduces H-bonding potential
(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) 2,4-dichloro Phenyl Electron-withdrawing Cl groups enhance reactivity
(E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 4-dimethylamino 5-methyl Electron-donating NMe2 group improves solubility
(E)-N’-(3,4-dimethoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide 3,4-dimethoxy Naphthalen-1-yl Dimethoxy increases steric hindrance

Key Observations :

  • Naphthalenyl vs.
  • Electron-Donating vs. Withdrawing Groups : The 3-ethoxy-4-hydroxy substituents in the target compound balance electron donation (ethoxy) and H-bonding (hydroxy), unlike the electron-withdrawing Cl in E-DPPC or the purely donating NMe2 in .
  • Steric Effects : Dimethoxy substituents () introduce steric bulk, which may hinder molecular packing or target binding compared to the target’s smaller ethoxy-hydroxy group.

Computational and Spectroscopic Studies

  • DFT Calculations : The target compound’s HOMO-LUMO gap is expected to differ from E-MBPC (4.82 eV) and E-DPPC (4.65 eV) due to substituent electronic effects. The hydroxy group may lower the gap by stabilizing the HOMO .
  • Molecular Docking : AutoDock Vina studies on similar compounds reveal that naphthalenyl derivatives exhibit stronger binding to proteins (e.g., EGFR kinase) than phenyl analogs, with docking scores improving by ~1.5 kcal/mol .
  • Spectroscopic Characterization : IR and NMR data for the target compound would show distinct peaks for the ethoxy (~1,100 cm⁻¹) and hydroxy (~3,300 cm⁻¹) groups, differing from methoxy (~1,250 cm⁻¹) or Cl-substituted analogs .

Q & A

Advanced Research Question

  • Crystallographic vs. DFT geometries : Use AIM (Atoms in Molecules) analysis to validate hydrogen-bonding interactions observed in X-ray but absent in gas-phase DFT .
  • Vibrational mode mismatches : Apply scaling factors (0.961–0.983) to DFT-calculated IR frequencies and assign modes via potential energy distribution (PED) analysis .
  • Solvent effects : Re-run DFT with explicit solvent models (e.g., SCRF) to align NMR chemical shifts with experimental data .

How can molecular docking predict the compound's interaction with biological targets?

Advanced Research Question

  • Use AutoDock Vina with a 20 Å grid box centered on the target’s active site (e.g., cyclooxygenase-2 or kinase domains).
  • Validate docking poses via:
    • Binding affinity scores (kcal/mol) and RMSD values against co-crystallized ligands.
    • MD simulations (not covered in evidence but recommended) to assess stability.
  • Reference similar hydrazone derivatives showing anti-inflammatory/anticancer activity .

What crystallographic software tools are essential for refining and visualizing the compound's structure?

Basic Research Question

  • SHELXL : Refine anisotropic displacement parameters and validate using R-factors (e.g., R1<0.05R_1 < 0.05).
  • WinGX/ORTEP : Generate thermal ellipsoid plots and analyze packing diagrams (e.g., π-π stacking between naphthyl groups) .
  • Mercury CSD : For Hirshfeld surface analysis to quantify intermolecular contacts (e.g., O–H⋯N hydrogen bonds) .

How should researchers handle spectroscopic data inconsistencies?

Advanced Research Question

  • NMR peak splitting : Assign dynamic effects (e.g., hindered rotation of the hydrazone bond) via variable-temperature NMR .
  • ESI-MS adducts : Use high-resolution MS (HRMS) to distinguish [M+H]+^+ from sodium/potassium adducts .
  • IR band broadening : Compare solid-state (KBr pellet) and solution-phase spectra to identify polymorphism or solvent interactions .

What are the limitations of current methodologies for studying this compound?

Advanced Research Question

  • SHELX limitations : Struggles with severe disorder or twinning; supplement with OLEX2 for dynamic refinement .
  • DFT accuracy : B3LYP underestimates non-covalent interactions; combine with dispersion-corrected functionals (e.g., ωB97XD) .
  • Docking reliability : AutoDock Vina may miss induced-fit effects; cross-validate with Glide SP/XP scoring .

How can researchers optimize synthetic yields and purity?

Basic Research Question

  • Reaction conditions : Use Dean-Stark traps to remove water during condensation, improving yields to >75% .
  • Purification : Recrystallize from ethanol-DMF (9:1) to eliminate unreacted aldehyde .
  • TLC monitoring : Hexane-ethyl acetate (3:7) as mobile phase; UV detection at 254 nm .

What advanced spectroscopic techniques can elucidate tautomeric behavior?

Advanced Research Question

  • 15N^{15} \text{N}-NMR : Detect imine-enamine tautomerism in the hydrazone moiety .
  • Raman spectroscopy : Identify ν(C=N) shifts in different solvents to infer tautomeric populations .
  • XPS (X-ray Photoelectron Spectroscopy) : Quantify nitrogen oxidation states in solid-state samples .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.